molecular formula C13H15NO5S B5801357 tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate

Cat. No. B5801357
M. Wt: 297.33 g/mol
InChI Key: DMEBBWKNQGJMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04074048

Procedure details

A solution of 22.6g (0.11 mole) of sodium saccharin and 15g (0.1 mole) of tert-butyl α-chloroacetate in 150 ml of dimethylformamide is heated on a steam bath for 1 hour, allowed to stir at room temperature for 16 hours and poured into ice-water. The solution is dried over magnesium sulfate and the solvent is evaporated to give 24.9g of tert-butyl N-saccharinylacetate, m.p. 130°-132.5° C. This is refluxed with 300 ml of benzene and 1.4g (0.01 mole) of p-toluenesulfonic acid monohydrate to cause quantitative precipitation of 2-carboxymethylsaccharin, m.p. 212°-215° C. The completion of the reaction is established by passing a slow stream of nitrogen through the reaction mixture and into solution of bromine in carbon tetrachloride. Failure to decolorize the bromine indicates that no more isobutylene is being evolved.
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
15g
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[Na].Cl[CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]>CN(C)C=O>[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[N:4]1[CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])(=[O:2])=[O:3] |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Name
15g
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1(=O)(=O)N(C(=O)C2=CC=CC=C12)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.